molecular formula C21H35BrN2 B14339286 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide CAS No. 100802-10-6

1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide

Cat. No.: B14339286
CAS No.: 100802-10-6
M. Wt: 395.4 g/mol
InChI Key: FMUFIVRNXMUAAM-UHFFFAOYSA-M
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Description

1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound that features a piperidinium core substituted with a cyclohexylmethyl-anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide typically involves multiple steps. One common route includes the alkylation of aniline with cyclohexylmethyl chloride to form N-(cyclohexylmethyl)aniline. This intermediate is then reacted with 1-(2-bromoethyl)-1-methylpiperidinium bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromide position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aniline and piperidinium moieties.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the bromide group.

    Substitution: Substituted products where the bromide is replaced by other nucleophiles.

Scientific Research Applications

1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium chloride
  • 1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium iodide

Uniqueness

1-(2-(N-(Cyclohexylmethyl)anilino)ethyl)-1-methyl-piperidinium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This gives it distinct chemical and physical properties compared to its chloride and iodide analogs, potentially leading to different reactivity and applications.

Properties

CAS No.

100802-10-6

Molecular Formula

C21H35BrN2

Molecular Weight

395.4 g/mol

IUPAC Name

N-(cyclohexylmethyl)-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide

InChI

InChI=1S/C21H35N2.BrH/c1-23(16-9-4-10-17-23)18-15-22(21-13-7-3-8-14-21)19-20-11-5-2-6-12-20;/h3,7-8,13-14,20H,2,4-6,9-12,15-19H2,1H3;1H/q+1;/p-1

InChI Key

FMUFIVRNXMUAAM-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCN(CC2CCCCC2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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